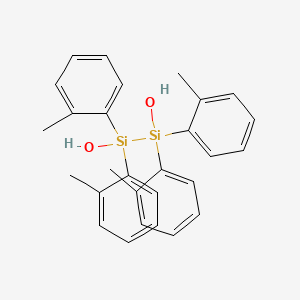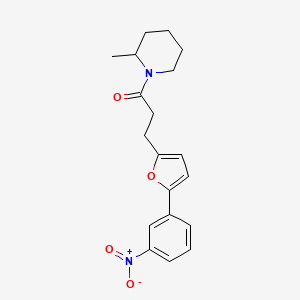
3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and two methoxy groups attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl typically involves the bromination of 6,6’-dimethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Coupling: Formation of extended biphenyl structures.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers
作用机制
The mechanism of action of 3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
Similar Compounds
- 3,3’-Dibromo-1,1’-biphenyl
- 3,3’-Dimethoxy-1,1’-biphenyl
- 3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene
- 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-biphenyl
Uniqueness
3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form complex structures sets it apart from other similar compounds .
属性
CAS 编号 |
100542-54-9 |
|---|---|
分子式 |
C14H12Br2O2 |
分子量 |
372.05 g/mol |
IUPAC 名称 |
4-bromo-2-(5-bromo-2-methoxyphenyl)-1-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,1-2H3 |
InChI 键 |
YAJRLSQAVCETBJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)




![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)


